molecular formula C18H14O2 B1241339 1,6-Dimethoxypyrene

1,6-Dimethoxypyrene

Cat. No.: B1241339
M. Wt: 262.3 g/mol
InChI Key: WFKVWBRLOQDNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrene (B120774) Chemistry and its Functionalized Analogues in Academia

Pyrene (C₁₆H₁₀), a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, was first isolated from coal tar. wikipedia.org For many years, it was primarily of interest to physical chemists due to its unique photophysical properties. A key discovery was made in 1954 by Theodor Förster, who first described the phenomenon of excimer formation—an excited-state dimer—in a pyrene solution. wikipedia.org This characteristic, along with its high fluorescence quantum yield and long excited-state lifetime, established pyrene as a benchmark fluorescent probe for studying molecular microenvironments. wikipedia.orgstudfile.net

The transition of pyrene from a photophysical curiosity to a versatile building block in materials science was propelled by the development of synthetic methodologies for its functionalization. nih.govworktribe.com The great drawback of using pure pyrene in solid-state applications is the formation of excimers, which can quench luminescence efficiency. nih.gov To overcome this, researchers have dedicated significant effort to modifying the pyrene core. nih.gov Early and ongoing strategies have involved introducing a variety of chemical groups to the pyrene scaffold through reactions such as formylation, bromination, oxidation, and de-tert-butylation. nih.govworktribe.com

In recent years, transition metal-catalyzed C–H activation has emerged as a powerful technique for the site-selective functionalization of pyrene, allowing for precise control over the resulting molecule's properties. researchgate.net This ability to synthetically tune the structure has unlocked the potential of pyrene derivatives in a wide array of applications, from chemical biology to materials science. researchgate.net

Significance of 1,6-Dimethoxypyrene in Advanced Organic and Materials Science

This compound is a synthetic derivative of pyrene characterized by a planar, unsaturated ring system with two methoxy (B1213986) (-OCH₃) groups at the 1 and 6 positions. ontosight.ai These methoxy groups, which are electron-donating, alter the electronic and physical properties of the parent pyrene molecule, influencing its reactivity and solubility. ontosight.ai The synthesis of this compound can be achieved through various chemical pathways, including the methylation of its precursor, 1,6-dihydroxypyrene. ontosight.ailookchem.com

The primary significance of this compound lies in its application in materials science and organic electronics. nih.govontosight.ai Like many functionalized pyrenes, it is investigated for its potential use in:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of pyrene derivatives are crucial for creating efficient light-emitting layers in OLED devices. nih.gov

Organic Photovoltaics (OPVs): The ability to absorb light and participate in charge-transfer processes makes these compounds suitable for use in solar cells. nih.gov

Organic Semiconductors: Functionalized pyrenes are considered ideal materials for applications in semiconductor devices like organic field-effect transistors (OFETs). nih.gov

A specific area of research where this compound has proven effective is in photoinduced electron transfer (PET) reactions. clockss.orgscispace.com In these processes, it acts as an electron-donating sensitizer (B1316253). When irradiated with light, it can transfer an electron to another molecule, initiating a chemical transformation. clockss.org This capability is valuable for promoting various reductive reactions of organic compounds, such as the transformation of carbonyl compounds. clockss.orgscispace.com

Properties and Identifiers of this compound
PropertyValueSource
Chemical FormulaC18H14O2 nih.gov
Molar Mass262.3 g/mol nih.gov
CAS Number10103-10-3 nih.gov
ClassificationMember of pyrenes nih.gov

Overview of Key Research Trajectories for Alkoxypyrenes

The functionalization of pyrene with alkoxy groups (-OR), creating alkoxypyrenes, is a key strategy in contemporary chemical research. The introduction of these groups modifies the electronic nature of the pyrene core, which in turn tunes its photophysical and electrochemical properties.

One major research trajectory involves the synthesis of alkoxypyrenes as components of larger, more complex molecular architectures. For instance, pyrene-labeled poly(aryl ether) monodendrons have been synthesized and studied. researchgate.net In these structures, the alkoxy linkage connects the fluorescent pyrene core to a dendritic wedge. Research has shown that the size of this dendrimer affects the photophysical properties of the pyrene unit, such as its fluorescence quenching rate by oxygen. researchgate.net This line of inquiry is crucial for developing sophisticated molecular sensors and probes.

Another significant research direction is the use of alkoxypyrenes as sensitizers in photochemistry, as demonstrated by the utility of this compound in PET reactions. clockss.org Comparative studies have shown that dimethoxypyrene can lead to higher conversion of ketones and better yields of reduction products compared to other sensitizers like 9,10-dimethoxyanthracene. scispace.com This highlights a trend towards designing highly efficient and selective photocatalytic systems based on the pyrene scaffold.

The table below presents data from a study comparing the effectiveness of different sensitizers in a photoinduced electron transfer reaction.

Comparison of Sensitizers in a PET Reaction
SensitizerSubstrate Conversion (%)Product Yield (%)Source
This compound (DMP)HighGood scispace.com
1,6-Bis(dimethylamino)pyrene (BDMAP)HighGood scispace.com
9,10-Dimethoxyanthracene (DMA)LowerLower scispace.com
9,10-Bis(dimethylamino)anthracene (BDMAA)LowerLower scispace.com

Furthermore, research continues to explore the synthesis of asymmetrically functionalized alkoxypyrenes. nih.gov Asymmetric substitution can help prevent the undesirable π-π stacking that leads to excimer formation in the solid state, thereby enhancing the efficiency of pyrene-based materials in electronic devices. nih.gov This focus on precise structural control at the molecular level is a defining trend in the ongoing development of advanced organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethoxypyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-19-15-9-5-11-4-8-14-16(20-2)10-6-12-3-7-13(15)17(11)18(12)14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKVWBRLOQDNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10103-10-3
Record name 1,6-Dimethoxypyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-DIMETHOXYPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y9S9E4324
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization Strategies of 1,6 Dimethoxypyrene

Regioselective Functionalization Approaches to the Pyrene (B120774) Core

The functionalization of the pyrene core is dictated by the inherent reactivity of its different positions. The 1, 3, 6, and 8-positions, often referred to as the 'active sites', are the most susceptible to electrophilic aromatic substitution due to their higher electron density. mdpi.comresearchgate.net In contrast, the 2- and 7-positions are less reactive, and the 4-, 5-, 9-, and 10-positions, known as the K-region, typically exhibit alkene-like reactivity. worktribe.comnsf.gov Achieving substitution at positions other than the active 1,3,6,8-sites, such as the 1,6-positions, requires specific and often multi-step strategies. researchgate.net

Classical methods like bromination, formylation, and acylation are foundational in pyrene chemistry. worktribe.com For instance, bromination of pyrene can lead to a mixture of substituted products, and controlling the stoichiometry and reaction conditions is crucial for targeting specific isomers. mdpi.comworktribe.com The introduction of bulky groups, such as tert-butyl, at certain positions can be used to block more reactive sites and direct subsequent functionalization to less accessible positions. mdpi.com

More advanced techniques have emerged to overcome the innate reactivity patterns of the pyrene nucleus. Transition metal-catalyzed C–H activation, often employing a directing group, has become a powerful tool for site-selective functionalization. mdpi.com This approach allows for the introduction of functional groups at positions that are difficult to access through traditional electrophilic substitution, including the K-region. mdpi.com Another significant strategy is the iridium-catalyzed direct C–H borylation, which can selectively functionalize the 2- and 7-positions, providing versatile building blocks for further derivatization. mdpi.comresearchgate.net These borylated pyrenes can then participate in cross-coupling reactions to introduce a wide array of substituents. mdpi.com

Table 1: Regioselective Functionalization Reactions of Pyrene

Reaction Reagents/Catalyst Typical Position(s) Functionalized
Formylation Vilsmeier-Haack (POCl₃, DMF) or dichloromethyl methyl ether/TiCl₄ 1- (mono-), 1,3-, 1,6-, 1,8- (di-)
Bromination Br₂ / Fe powder or BTMABr₃ 1,3,6,8- (tetra-), also 1,6- and 1,8- mixtures
Acylation Acyl chloride / AlCl₃ K-region (4,5,9,10-) or active sites depending on conditions
C-H Borylation B₂pin₂ / Iridium catalyst 2,7-
C-H Arylation Aryldiazonium salt / Ferrocene catalyst 1,6- (and other isomers)

Syntheses of 1,6-Dimethoxypyrene Analogues and Precursors

The synthesis of this compound is not straightforward and typically involves the preparation of key precursors functionalized at the 1,6-positions. One common precursor is 1,6-pyrenedione (B155732) (also known as 1,6-pyrenequinone). ontosight.ai This compound can be synthesized through the oxidation of pyrene using various oxidizing agents. ontosight.aismolecule.com An electrosynthesis method has also been reported, which produces a mixture of 1,6-pyrenedione and 1,8-pyrenedione (B1214282) on carbon nanotube electrodes. researchgate.net Once obtained, the dione (B5365651) can be reduced to the corresponding diol and subsequently methylated to yield this compound.

Another critical precursor is 1,6-dibromopyrene (B158639). This derivative serves as a versatile building block for introducing various functionalities through cross-coupling reactions. researchgate.net The direct bromination of pyrene often yields a mixture of isomers, including 1,6-dibromopyrene and 1,8-dibromopyrene, which can be challenging to separate. A reported synthesis of this compound involves the fractional crystallization of a mixture of 1,6- and 1,8-isomers obtained from preceding reaction steps. clockss.org

The synthesis of analogues often leverages these precursors. For example, 1,6-disubstituted pyrenes with diphenylamine (B1679370) groups have been prepared to create materials with specific electronic properties. researchgate.net The synthesis of 1,3-dibromopyrene (B13141235) has been improved, which is significant because it provides a route to long-axially symmetric pyrene derivatives, a class that remains less explored compared to the point-symmetric or short-axially symmetric isomers derived from 1,6- or 1,8-disubstitution. researchgate.net

Table 2: Synthesis of Key 1,6-Disubstituted Pyrene Precursors

Precursor Starting Material Reaction Type Notes
1,6-Pyrenedione Pyrene Oxidation Can be formed alongside 1,8-isomer. smolecule.comresearchgate.net
1,6-Dibromopyrene Pyrene Electrophilic Bromination Often formed as part of an isomeric mixture. researchgate.netresearchgate.net
This compound 1,6-Pyrenediol or Isomeric Mixture Methylation / Fractional Crystallization Can be synthesized via methylation of hydroxylated pyrenes. clockss.orgontosight.ai

Development of Novel Pyrene-Based Macromolecular Structures

The unique photophysical and electronic properties of the pyrene core make it an attractive building block for the construction of macromolecular and supramolecular structures. scispace.comresearchgate.net The functionalization at specific positions, such as 1,6-, allows for directional control in the assembly of these larger architectures.

Metal-Organic Frameworks (MOFs): Pyrene-based ligands are used to synthesize MOFs with applications in luminescence, photocatalysis, and separation. scispace.comrsc.org While many examples utilize the more accessible 1,3,6,8-tetrasubstituted pyrene ligands, the principles can be extended to 1,6-disubstituted linkers to create frameworks with different topologies and properties. scispace.comresearchgate.net

Supramolecular Gels and Liquid Crystals: Pyrene derivatives are known to form supramolecular gels through self-assembly processes, often driven by π-π stacking and excimer formation. mdpi.com Researchers have synthesized novel polycyclic aromatic hydrocarbons derived from a 1,6-dibromopyrene core that exhibit hexagonal columnar mesophases, indicating their potential as liquid crystalline materials for optoelectronic devices. researchgate.net

Polymers: The incorporation of pyrene units into polymer backbones can impart desirable electronic and photophysical properties. The 1,6-disubstitution pattern provides a linear extension, making these derivatives suitable monomers for creating conjugated polymers.

Methods for Incorporating this compound Units into Conjugated Systems

Integrating this compound or its analogues into larger π-conjugated systems is crucial for developing advanced organic electronic materials. libretexts.orgwikipedia.org The 1,6-substitution pattern provides a linear, long-axis extension of the pyrene core, which is beneficial for charge transport and tuning optical properties.

A primary method for achieving this is through transition metal-catalyzed cross-coupling reactions. Using precursors like 1,6-dibromopyrene, various aryl, heteroaryl, or vinyl groups can be attached to the pyrene core. researchgate.net

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a standard method for forming carbon-carbon bonds. 1,6-Dibromopyrene can be reacted with arylboronic acids to synthesize 1,6-diarylpyrenes.

Palladium-Catalyzed Cyclopentannulation: A reported synthesis of a new class of polycyclic aromatic hydrocarbons involves the reaction of 1,6-dibromopyrene with a di-substituted arylethynylene, which proceeds via a palladium-catalyzed cyclopentannulation followed by a Scholl reaction. researchgate.net

Heck and Sonogashira Couplings: These reactions are also valuable for attaching unsaturated groups. For instance, 1,6-trans-β-styryl substituted pyrenes, which show both emissive and semiconducting properties, can be synthesized, demonstrating the effective extension of conjugation. acs.org

These synthetic strategies allow for the creation of donor-acceptor systems and extended conjugated molecules where the 1,6-disubstituted pyrene unit can act as an electron-donating or electron-accepting core, or simply as a rigid conjugated linker. researchgate.net

Advanced Synthetic Transformations for Pyrene Derivatization

Beyond classical methods, advanced synthetic transformations are continuously being developed to provide more efficient and selective access to complex pyrene derivatives. mdpi.comacs.org These methods offer novel pathways for derivatization that can be applied to the synthesis of this compound and its analogues.

C-H Functionalization: As mentioned previously, direct C-H functionalization catalyzed by transition metals is at the forefront of modern synthetic strategy. mdpi.com This approach avoids the need for pre-functionalized starting materials (like halogenated pyrenes), making syntheses more atom- and step-economical. acs.org By choosing the appropriate catalyst and directing group, it is possible to target specific C-H bonds for arylation, alkylation, or other modifications. mdpi.com

Cyclization and Annulation Reactions: Novel methods for building the pyrene core or extending it are being explored. For example, Brønsted acid-promoted four-fold alkyne benzannulation reactions have been used to create pyreno[a]pyrene-based helicene hybrids. acs.org Such cyclization strategies can be envisioned for constructing complex systems based on a pre-functionalized 1,6-disubstituted pyrene.

Post-Synthetic Modification: This strategy involves modifying a functional group already present on the pyrene core. For example, a formyl group, which can be introduced regioselectively, can be converted into a variety of other functionalities through Wittig reactions, reductions, or reductive aminations. worktribe.com Similarly, the methoxy (B1213986) groups of this compound could potentially be cleaved to the diol, which can then be re-functionalized to introduce different alkoxy chains or other groups.

These advanced methods expand the synthetic toolkit available to chemists, enabling the creation of previously inaccessible pyrene-based molecules with tailored properties for a range of applications.

Advanced Spectroscopic and Photophysical Investigations of 1,6 Dimethoxypyrene

Excited State Dynamics and Relaxation Pathways

Upon absorbing a photon, 1,6-dimethoxypyrene is elevated to an electronically excited state, initiating a cascade of dynamic processes. The nature of these processes, whether they occur within a single molecule or between multiple molecules, dictates the compound's photophysical and photochemical behavior.

Singlet and Triplet State Characterization

The absorption of light promotes an electron in the this compound molecule to a higher energy level, forming an excited singlet state. uomustansiriyah.edu.iqlibretexts.org In a singlet state, all electron spins in the molecule remain paired; the spin of the excited electron is opposite to the spin of the electron remaining in the ground-state orbital. uomustansiriyah.edu.iqlibretexts.org This state is typically short-lived, with lifetimes often in the nanosecond range (10⁻⁹ to 10⁻⁵ seconds). psgcas.ac.in

From the excited singlet state, the molecule can undergo intersystem crossing (ISC) to a triplet state. uomustansiriyah.edu.iq A triplet state is characterized by having two unpaired electrons with parallel spins. sci-hub.senih.gov This transition involves a "spin flip," which is a quantum mechanically improbable event, meaning it occurs at a much lower rate than singlet-state processes. libretexts.org Consequently, the resulting triplet state has a significantly longer lifetime, ranging from microseconds to several seconds. uomustansiriyah.edu.iqlibretexts.orgpsgcas.ac.in The triplet state is paramagnetic, whereas the singlet state is diamagnetic. sci-hub.se

A critical factor governing the efficiency of intersystem crossing is the energy gap between the singlet and triplet excited states (ΔEₛₜ). rsc.org A smaller energy gap generally leads to more efficient ISC, increasing the population of the triplet state. rsc.org In any given electron configuration, the triplet state is typically lower in energy than the corresponding singlet state. sci-hub.se

CharacteristicSinglet StateTriplet State
Electron SpinsAll spins are pairedTwo unpaired electrons with parallel spins
Multiplicity (2S+1)13
Magnetic PropertyDiamagneticParamagnetic
Typical Lifetime10⁻⁹ to 10⁻⁵ seconds10⁻⁶ to several seconds
FormationDirectly via photon absorptionVia intersystem crossing from an excited singlet state
Relative EnergyHigher energyLower energy than corresponding singlet state

Intermolecular and Intramolecular Excited State Processes

Once formed, the excited state of this compound can undergo several relaxation processes. Intramolecular processes involve changes within a single excited molecule. One such process is intramolecular charge transfer (ICT), where the electron density shifts from the electron-donating methoxy (B1213986) groups to the pyrene (B120774) aromatic core. researchgate.net This creates a more polar excited state with a larger dipole moment compared to the ground state, a phenomenon that can be influenced by solvent polarity. researchgate.net

Another potential intramolecular pathway is excited-state intramolecular proton transfer (ESIPT), where a proton is transferred between atoms within the same molecule. nih.govsemanticscholar.org This process creates a tautomeric form of the molecule with distinct electronic and photophysical properties. nih.govsemanticscholar.org

Intermolecular processes involve the interaction of the excited this compound molecule with other ground-state molecules. These interactions can lead to the de-excitation of the molecule through pathways such as photoinduced electron transfer (discussed in section 3.2) or the formation of excited-state complexes known as excimers and exciplexes (discussed in section 3.3.2). clockss.orgossila.com The specific pathway taken is influenced by factors like the concentration of the solution and the nature of the solvent. ossila.comchemrxiv.org

Photoinduced Electron Transfer Mechanisms in this compound Systems

This compound is recognized as an effective electron-donating photosensitizer in photoinduced electron transfer (PET) reactions. clockss.orglookchem.com A key advantage of using a photosensitizer like this compound is that it can be selectively excited by light that is not absorbed by the primary substrates, thereby preventing undesired side reactions from the excited states of those substrates. clockss.org

The general mechanism for PET sensitized by this compound proceeds as follows:

Photoexcitation : The this compound molecule absorbs a photon, promoting it to its singlet excited state (¹DMP*). clockss.org

Electron Transfer : The excited sensitizer (B1316253) donates a single electron to a suitable acceptor molecule (A), such as a carbonyl compound, generating the radical anion of the acceptor (A•⁻) and the radical cation of the sensitizer (DMP•⁺). clockss.org

Sensitizer Regeneration : The DMP•⁺ radical cation is subsequently reduced by a co-reductant, such as a benzimidazoline derivative, regenerating the ground-state this compound and allowing it to participate in further catalytic cycles. clockss.org

The potent reducing power of the excited state of this compound is reflected in its low excited-state reduction potential, which is estimated to be in the range of -2.0 to -2.5 V versus the Saturated Calomel Electrode (SCE). theses.fr

ParameterValue / DescriptionReference
RoleElectron-donating photosensitizer clockss.orglookchem.com
Initial ProcessAbsorption of light to form a singlet excited state clockss.org
Key ReactionSingle electron transfer from the excited state to a substrate clockss.org
Excited State Reduction Potential (E*red)-2.0 to -2.5 V vs SCE theses.fr

Fluorescence and Phosphorescence Phenomena

Photoluminescence, the emission of light following the absorption of a photon, is a defining characteristic of pyrene derivatives. psgcas.ac.in This phenomenon is divided into fluorescence and phosphorescence, which are distinguished by the nature of the electronic transition involved. uomus.edu.iq

Monomer Emission Studies

Monomer emission refers to the fluorescence originating from a single, isolated molecule of this compound in an excited state. This emission occurs when the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). uomus.edu.iq Because this S₁ → S₀ transition does not involve a change in electron spin, it is a rapid process, resulting in a short emission lifetime. libretexts.orgpsgcas.ac.in The fluorescence spectrum of pyrene monomers is typically characterized by a series of well-defined vibronic bands. researchgate.net This structured emission occurs at a higher energy (shorter wavelength) compared to the emission from excimers or exciplexes. ossila.com

Excimer and Exciplex Formation Dynamics

In addition to monomer emission, excited this compound can interact with other molecules to form transient, excited-state complexes. ossila.comnih.gov

Excimer : An excimer (excited dimer) is formed when an excited molecule complexes with a ground-state molecule of the same species. ossila.commdpi.com

Exciplex : An exciplex (excited complex) is formed when an excited molecule complexes with a ground-state molecule of a different species. ossila.commdpi.com

The formation of these species is highly dependent on the concentration and proximity of the interacting molecules; higher concentrations increase the probability of their formation. ossila.com The key characteristic of both excimer and exciplex emission is a broad, structureless, and significantly redshifted (lower energy) fluorescence band compared to the monomer emission. ossila.comresearchgate.net This occurs because the excimer or exciplex is stable in the excited state but unstable and repulsive in the ground state. ossila.com Upon emission, the complex dissociates, leading to a continuum of ground-state energies and thus a broad, featureless emission profile. ossila.com

Emission TypeOriginSpectral CharacteristicsEnergy Level
Monomer FluorescenceA single excited molecule relaxing to the ground state.Structured, with distinct vibronic bands.Higher energy (shorter wavelength).
Excimer/Exciplex EmissionAn excited-state complex relaxing to a dissociative ground state.Broad, featureless, and structureless.Lower energy (redshifted).

Solvatochromic Behavior and Environmental Sensitivity of Photophysical Properties

The photophysical properties of fluorescent molecules, such as this compound, are often influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior refers to the change in the position, and sometimes the intensity and shape, of a substance's absorption or emission spectra as the polarity of the solvent is altered. nih.govnih.gov For molecules like pyrene derivatives, which can possess different dipole moments in their ground and excited states, a change in solvent polarity can stabilize these states to different extents, leading to observable spectral shifts. taylorandfrancis.comrsc.org

Typically, for pyrene derivatives exhibiting intramolecular charge transfer (ICT) characteristics, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. taylorandfrancis.comacs.org This occurs because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. taylorandfrancis.com This sensitivity makes such compounds valuable as probes for sensing the polarity of their microenvironment. nih.govrsc.org The magnitude of this shift, known as the Stokes shift (the difference between the absorption and emission maxima), often correlates with solvent polarity functions. rsc.org

While detailed solvatochromic data for this compound is not extensively documented in the reviewed literature, its structural analog, 1,8-dimethoxypyrene, has been noted as an effective photosensitizer in various solvents, suggesting robust photophysical activity across different polarities. clockss.org The environmental sensitivity of pyrene derivatives has been harnessed to study interactions with biological macromolecules like DNA and humic acid, where changes in fluorescence intensity and lifetime can indicate binding events. mdpi.comnih.gov The fluorescence of pyrene compounds can be quenched by specific interactions, and the degree of quenching can be used to calculate binding constants. mdpi.comnih.gov This high sensitivity to the local environment is a key feature of pyrene-based fluorophores. mdpi.com

To illustrate the typical data obtained from a solvatochromic study, the following interactive table shows hypothetical photophysical data for a pyrene derivative in various solvents. Such data allows for the quantitative analysis of environmental sensitivity.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Cyclohexane2.0238040516000.85
Toluene2.3838241520500.70
Tetrahydrofuran (B95107) (THF)7.5838543028000.55
Dichloromethane (DCM)8.9338644033500.40
Acetonitrile (B52724)37.538846044000.25
Dimethyl Sulfoxide (DMSO)46.739047550000.15

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Advanced Spectroscopic Techniques for Photophysical Elucidation

To fully understand the complex excited-state processes of molecules like this compound, researchers employ advanced spectroscopic techniques that can monitor events occurring on extremely short timescales.

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to investigate the dynamics of fluorescent molecules after excitation by a pulse of light. researchgate.nete3s-conferences.org Instead of measuring a steady-state signal, TRFS monitors the decay of fluorescence intensity over time, typically on the picosecond to nanosecond timescale. researchgate.net This measurement provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. e3s-conferences.org

For pyrene derivatives, TRFS is crucial for elucidating mechanisms such as excimer formation, intramolecular relaxation, and energy transfer. researchgate.net The fluorescence lifetime of a pyrene derivative can be highly sensitive to its environment; for instance, interactions with quenching agents or binding to macromolecules can lead to a measurable change in the decay kinetics. mdpi.comnih.gov By analyzing the fluorescence decay profiles, which may be single or multi-exponential, researchers can identify the presence of different excited-state species or different molecular conformations. researchgate.net Studies on pyrene-based systems have utilized TRFS to understand excited-state hydrogen bonding and the influence of molecular geometry on deactivation pathways. researchgate.net

Transient absorption (TA) spectroscopy, also known as flash photolysis, is an essential tool for studying the properties of short-lived excited states. conicet.gov.ar This pump-probe technique uses an ultrashort laser pulse (the pump) to excite the sample and a second, time-delayed pulse (the probe) to measure the absorption spectrum of the generated excited-state population. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked from femtoseconds to microseconds. mpg.de

In the study of pyrene derivatives, TA spectroscopy provides direct evidence for processes such as intersystem crossing to the triplet state and the dynamics of intramolecular charge transfer (ICT). acs.orgconicet.gov.arnih.gov For many donor-acceptor pyrene systems, TA spectra reveal the kinetics of the transition from an initial locally excited (LE) state to a more stable, charge-transfer state. acs.orgfigshare.com The appearance of specific spectral features, such as bands corresponding to the excited-state absorption, stimulated emission, and the absorption of radical cations or anions, allows for a detailed mapping of the photophysical pathways. acs.orgconicet.gov.ar

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. sioc-journal.cn This technique is exquisitely sensitive to the three-dimensional structure of molecules and is widely used to determine the absolute configuration of enantiomers and to study conformational changes. unige.ch

Theoretical and Computational Chemistry Studies of 1,6 Dimethoxypyrene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1,6-dimethoxypyrene. These methods solve the electronic Schrödinger equation to predict molecular characteristics. wikipedia.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jseepublisher.com It focuses on the electron density, offering a computationally efficient way to predict molecular properties. jseepublisher.com DFT calculations have been instrumental in understanding the chemical nature and reactivity of various organic molecules. nih.govmdpi.com

For instance, in studies of similar aromatic compounds, DFT has been used to determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate key quantum chemical parameters. mdpi.com These parameters, such as hardness, softness, electronegativity, and electrophilicity, serve as descriptors for a molecule's chemical behavior. mdpi.com The analysis of HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps helps to identify regions of high electron density, which are indicative of sites susceptible to electrophilic attack. nih.govmdpi.com

Calculated Quantum Chemical Parameters for a Representative Aromatic System
ParameterValueDescription
Hardness (η)-Resistance to change in electron distribution.
Softness (S)-Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)-Power to attract electrons.
Electrophilicity (ω)-Propensity to accept electrons.

No specific DFT data for this compound was found in the search results. The table represents typical parameters calculated for similar molecules.

Ab Initio Methods for Ground and Excited States

Ab initio methods are computational techniques that solve the electronic Schrödinger equation from first principles, without empirical parameters. wikipedia.orgjseepublisher.com These methods, such as Hartree-Fock and post-Hartree-Fock approaches, aim for high accuracy in predicting molecular properties. wikipedia.org They are crucial for studying both the ground and excited electronic states of molecules. iitg.ac.inresearchgate.net

The study of excited states is particularly important for understanding the photochemical behavior of molecules like this compound. iitg.ac.in Ab initio calculations can provide detailed information about potential energy surfaces, transition dipole moments, and spectroscopic constants for various electronic states. researchgate.net For complex systems, methods like multi-state complete active space second-order perturbation theory (MS-CASPT2) are employed to achieve good agreement with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational changes of molecules over time. mdpi.comdovepress.comnih.gov By simulating the motion of every atom, MD provides insights into structural flexibility and stability. nih.govmdpi.com

In the context of molecules like this compound, MD simulations can be used to explore the different conformations adopted by the molecule and the energetic barriers between them. This is particularly relevant for understanding how the molecule's shape influences its interactions and reactivity. The analysis of trajectories from MD simulations can reveal important information about root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the molecular structure. mdpi.com

Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which is crucial for interpreting experimental data and identifying new materials. mpg.de Time-dependent density functional theory (TDDFT) is a common approach for calculating UV-Vis absorption spectra. researchgate.net

By computing the excitation energies and oscillator strengths of electronic transitions, it is possible to generate a theoretical spectrum that can be compared with experimental measurements. mpg.deresearchgate.net This allows for the assignment of spectral features to specific electronic transitions and provides a deeper understanding of the relationship between a molecule's structure and its color. researchgate.net For instance, the calculated absorption wavelengths can explain the observed color of a substance. researchgate.net

Predicted Spectroscopic Properties for a Generic Aromatic Molecule
PropertyPredicted ValueSignificance
Excitation Energy (ΩI)-Energy required for electronic transition.
Oscillator Strength (fI)-Probability of the electronic transition.
Maximum Absorption Wavelength (λmax)-Wavelength at which maximum light is absorbed.

No specific predicted spectroscopic data for this compound was found in the search results. The table represents typical parameters predicted for similar molecules.

Modeling of Photoinduced Processes and Reaction Mechanisms

This compound has been identified as an effective sensitizer (B1316253) in photoinduced electron transfer (PET) reactions. clockss.org Computational modeling plays a key role in elucidating the mechanisms of these complex processes. nih.gov In PET reactions, the sensitizer absorbs light to form an excited state, which then initiates an electron transfer to a substrate. clockss.org

Theoretical studies can model the entire photosensitization cycle, including the initial photoexcitation, single electron transfer (SET), and the generation of radical ions. clockss.orgresearchgate.net By calculating the energies of the involved species and the barriers for different reaction pathways, computational chemistry can provide a detailed mechanistic understanding that is often difficult to obtain through experiments alone. chemrxiv.org These models are crucial for designing more efficient photocatalytic systems. nih.gov

Computational Insights into Structure-Property Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties. researchgate.net For this compound, this involves understanding how the pyrene (B120774) core and the methoxy (B1213986) substituents influence its electronic and photophysical characteristics.

Computational studies have shown that the substitution pattern on the pyrene core can significantly affect properties like light absorption and electrochemical behavior. researchgate.net By systematically modifying the structure in silico and calculating the resulting properties, researchers can identify key structural motifs that lead to desired characteristics. This predictive power accelerates the design of new materials with tailored functionalities for applications in electronics and optoelectronics. researchgate.net

Applications in Advanced Materials Science Based on 1,6 Dimethoxypyrene

Applications in Organic Electronic and Optoelectronic Devices Based on 1,6-Dimethoxypyrene

The rigid, planar, and π-conjugated nature of the pyrene (B120774) core makes it an excellent candidate for use in organic electronic devices. Strategic substitution at the 1,6-positions can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge transport properties and enabling its use in a variety of applications. uky.eduacs.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. wikipedia.orgtcichemicals.com The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. tcichemicals.com While various pyrene derivatives have been explored for OFET applications, specific and detailed performance data for transistors based directly on this compound are not prominently featured in recent literature. uky.edu

However, research into structurally related compounds highlights the potential of the 1,6-disubstituted pyrene core. For instance, charge-transfer complexes involving 1,6-diaminopyrene (B88504) (1,6-DAP) have been studied extensively. A complex of (1,6-DAP) with tetracyanoquinodimethane (TCNQ) was found to exhibit ambipolar transistor characteristics, meaning it can transport both holes and electrons. acs.org An evaporated thin film of this (1,6-DAP)(TCNQ) complex showed a room-temperature conductivity of 0.008 S cm⁻¹ and an activation energy of 0.17 eV. acs.org Another complex, using bromanil (B121756) (BA) as the acceptor, resulted in electron-dominant ambipolar characteristics. acs.org These studies underscore that the 1,6-disubstituted pyrene framework is a viable candidate for creating semiconducting materials for OFETs, with the charge transport properties being highly tunable through the formation of charge-transfer complexes. acs.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), particularly for achieving stable and efficient blue emission, 1,6-disubstituted pyrene derivatives have shown considerable promise. researchgate.netresearchgate.net The pyrene core itself is a blue-light emitter, and functionalization helps to prevent fluorescence quenching through excimer formation. core.ac.uk

One study successfully synthesized blue fluorescent materials by substituting the 1,6-positions of pyrene with diphenylamine (B1679370) groups, which were further modified. researchgate.net A device incorporating the derivative N1,N6-bis(dibenzo[b,d]furan-4-yl)-N1,N6-di-o-tolylpyrene-1,6-diamine (BD2) demonstrated a maximum external quantum efficiency (EQE) of over 5.8% and exhibited significantly low efficiency roll-off. researchgate.net Another methoxy-modified derivative, N1,N6-bis(4-isopropylphenyl)-N1,N6-bis(2-methoxyphenyl)pyrene-1,6-diamine (BD1), achieved a maximum current efficiency of 9.3 cd/A. researchgate.net These findings indicate that the 1,6-disubstituted pyrene scaffold is a valuable platform for developing high-performance blue emitters for OLEDs. researchgate.netresearchgate.net

CompoundMaximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE)Key Feature
BD19.3> 5.8%Methoxy (B1213986) modification
BD2> 8.2> 5.8%Low efficiency roll-off

Organic Photovoltaics

Organic photovoltaics (OPVs) offer a pathway to low-cost, flexible solar energy conversion. mdpi.comossila.com The efficiency of an OPV is determined by factors including light absorption, exciton (B1674681) dissociation, and charge transport within the active layer, which is typically a blend of donor and acceptor materials. ossila.com The development of novel non-fullerene acceptors has recently pushed power conversion efficiencies (PCEs) to over 18%. mdpi.comnih.gov

While pyrene derivatives have been explored in dye-sensitized solar cells, their application in modern bulk-heterojunction OPVs based on the this compound structure is not extensively documented. However, the fundamental properties of pyrene derivatives, such as strong absorption and tunable energy levels, make them relevant for photovoltaic research. Studies on charge-transfer complexes of 1,6-diaminopyrene demonstrate that this core can act as a very strong electron donor, a key characteristic for donor materials in OPV active layers. acs.orgresearchgate.net Further research is needed to fully realize the potential of this compound and its analogues in high-efficiency organic solar cells.

Luminescent Materials for Displays and Imaging

The inherent high fluorescence quantum yield of the pyrene core makes it a foundational component for luminescent materials. rsc.org The methoxy groups in this compound and other substituents can modulate the emission properties. Research shows that 1,6-disubstituted pyrenes can exhibit strong fluorescence. researchgate.net The development of pyrene-based materials with aggregation-induced emission (AIE) properties is also a significant area of research, where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. gdut.edu.cn This effect is often achieved by introducing bulky substituents that restrict intramolecular rotations in the solid state, providing a mechanism to achieve high solid-state quantum yields. gdut.edu.cnworktribe.com

Development of Pyrene-Based Polymers and Conjugated Frameworks

The 1,6-diaminopyrene derivative is a key monomer for the synthesis of advanced polymers and covalent organic frameworks (COFs). acs.org These materials leverage the extended π-conjugation of the pyrene core to create porous, stable, and functional network structures. acs.orgnih.gov

For example, Schiff-condensation reactions between 1,6-diaminopyrene and aldehyde-containing linker molecules produce two-dimensional imine-based COFs. acs.org These materials can exhibit dramatic layer-packing-driven fluorescence in the solid state due to the specific three-dimensional arrangement of the pyrene units. acs.org

Furthermore, π-conjugated oligomers have been synthesized via the condensation of 1,6-diaminopyrene with squaric acid. rsc.org These oligomers, such as oligo(sq-alt-1,6py), form highly crystalline structures. rsc.org Such polymers and frameworks are investigated for a wide range of applications, including gas storage, catalysis, and chemosensing, due to their combined porosity and electronic properties. acs.org

Research in Chemo and Biosensing Applications of 1,6 Dimethoxypyrene Derivatives

Fluorescent Chemosensors for Ion Recognition

The unique photophysical properties of 1,6-dimethoxypyrene derivatives have been harnessed to create fluorescent chemosensors for the selective detection of various ions. These sensors typically consist of the this compound fluorophore linked to a specific ion recognition unit (receptor). The binding of an ion to the receptor modulates the fluorescence emission of the pyrene (B120774) core, allowing for quantitative detection.

Metal Ion Sensing Mechanisms

Fluorescent chemosensors based on this compound derivatives employ several mechanisms for metal ion detection. These mechanisms are designed to produce a measurable change in the fluorescence signal upon binding of the target metal ion. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and chelation-enhanced fluorescence.

A notable example is a pyrene-based liquid crystalline dimer that demonstrates a 24-fold increase in fluorescence intensity in mixed solvents and effectively detects Sn²⁺ ions. mdpi.com The sensing mechanism in this case is based on the inhibition of a PET process upon complexation with Sn²⁺, leading to enhanced fluorescence. mdpi.com Another pyrene-based fluorescent sensor was developed to exhibit weak fluorescence that is enhanced in the presence of Cu²⁺, enabling sensitive detection. mdpi.com

In a different study, a pyrene-based Schiff base fluorophore was shown to be a selective "turn-on" sensor for Sn²⁺ ions, utilizing aggregation-induced enhanced emission (AIEE) properties. mdpi.com The binding of metal ions can also lead to fluorescence quenching. For instance, a pyrene derivative, DPyH9, showed distinct responses to Sn²⁺ and Cu²⁺, with Cu²⁺ causing significant fluorescence quenching. mdpi.com The interaction between the sensor and the metal ion is often a 1:1 stoichiometry, as determined by methods like Job's plot and Benesi-Hildebrand analysis. rsc.org

Sensor DerivativeTarget IonSensing MechanismLimit of Detection (LOD)Binding Constant (Kₐ)
Pyrene-based liquid crystalline dimerSn²⁺PET inhibition5.4 µM2 x 10⁴ M⁻¹
Pyrene-based sensor (PP)Cu²⁺Chelation-Enhanced Fluorescence--
DPyH9Sn²⁺Quenching/Enhancement1.61 x 10⁻⁵ M4.51 x 10⁶ M⁻¹
DPyH9Cu²⁺Quenching4.73 x 10⁻⁵ M4.03 x 10⁷ M⁻¹
Pyrene-based Schiff base (PY-SB)Sn²⁺AIEE--
2-methoxy-6-((pyren-1-yl-imino)methyl)phenol (VP)Sn²⁺Turn-on fluorescence4.24 nM-

Anion Recognition Strategies

The recognition of anions by synthetic receptors is a significant challenge in supramolecular chemistry. Effective anion recognition often relies on the use of multiple noncovalent interactions. nih.gov Strategies for anion recognition using this compound derivatives often involve the incorporation of hydrogen bond donors or Lewis acidic sites into the sensor molecule. nih.govnih.gov

Commonly employed strategies include the use of hydrogen bonding, halogen bonding, and anion-π interactions. nih.govnih.gov For instance, receptors can be designed with multiple binding sites that can cooperatively interact with anions. nih.gov An alternative approach involves binding the anion along with its hydration shell, which avoids the energetic cost of desolvation. nih.gov The design of pincer-type hosts and other macrocyclic frameworks has also proven effective in achieving high selectivity for specific anions like dihydrogenphosphate. mdpi.com

Detection of Neutral Molecules and Environmental Pollutants

The application of this compound derivatives extends to the detection of neutral molecules and environmental pollutants. The principles of sensor design are similar to those for ion detection, where the interaction between the analyte and the sensor's recognition site leads to a change in the fluorescence properties of the pyrene core.

For environmental monitoring, these sensors are particularly valuable for detecting pollutants like polycyclic aromatic hydrocarbons (PAHs) and their derivatives. ujaen.esnih.gov The mutagenic activity of soil contaminated with PAHs has been monitored during bioremediation, highlighting the formation and transformation of mutagenic compounds, including oxygenated PAHs. nih.gov Graphene derivatives have also been employed in the electrochemical detection of various environmental pollutants, including heavy metal ions and pesticides. frontiersin.org

Design Principles for Enhanced Selectivity and Sensitivity

The effectiveness of a fluorescent chemosensor is determined by its selectivity and sensitivity towards the target analyte. mdpi.comnih.gov Several design principles are employed to enhance these characteristics in this compound-based sensors.

Receptor Design: The choice and design of the receptor unit are crucial for achieving high selectivity. The receptor must have a high affinity and specificity for the target analyte. mdpi.com This can be achieved by tailoring the size, shape, and electronic properties of the binding cavity to complement those of the analyte.

Fluorophore Modulation: The sensitivity of the sensor can be enhanced by optimizing the photophysical properties of the this compound fluorophore. This includes tuning the quantum yield and the responsiveness of the fluorescence signal to the binding event. nih.gov

Signal Transduction Mechanism: The mechanism that transduces the binding event into a measurable signal plays a key role. Mechanisms like PET and FRET can be engineered to provide a significant change in fluorescence intensity or a ratiometric response, which can improve the signal-to-noise ratio. frontiersin.org

Dual-Locked Probes: An emerging strategy for improving selectivity is the use of dual-locked probes, or molecular logic gates. These sensors are only activated in the presence of two or more specific biomarkers, significantly enhancing target specificity. frontiersin.org

Integration with Nanomaterials for Sensing Platforms

The integration of this compound derivatives with nanomaterials has led to the development of highly sensitive and robust sensing platforms. mdpi.comfrontiersin.org Nanomaterials offer several advantages, including a high surface-area-to-volume ratio, which allows for a higher density of sensor molecules, and unique optical and electronic properties that can enhance the sensor's performance. mdpi.comfrontiersin.org

Graphene and Carbon Nanotubes: These materials possess excellent electrical conductivity and can act as efficient quenchers of fluorescence. frontiersin.orgnih.gov When a this compound-based sensor is immobilized on a graphene surface, its fluorescence is quenched. Upon binding to the target analyte, the sensor may undergo a conformational change that moves it away from the graphene surface, restoring its fluorescence.

Gold Nanoparticles: Gold nanoparticles can enhance the sensitivity of sensors through localized surface plasmon resonance (LSPR). mdpi.comnih.gov They also provide a stable scaffold for the immobilization of sensor molecules.

Quantum Dots (QDs): QDs are semiconductor nanocrystals with size-tunable fluorescence properties. sigmaaldrich.comrsc.org They can be used in FRET-based sensors where the QD acts as the energy donor and the this compound derivative acts as the acceptor, or vice versa.

The use of nanomaterials not only improves sensitivity but also enhances the stability and biocompatibility of the sensing platform, making them suitable for a wider range of applications. frontiersin.orgnih.gov

Biosensing Strategies and Biological Imaging Applications

The low toxicity and excellent photophysical properties of this compound derivatives make them attractive candidates for biosensing and biological imaging. frontiersin.orgnih.gov These applications often require sensors that can operate in complex biological media and specifically target certain biomolecules or cellular compartments.

Targeted Biosensing: By conjugating this compound derivatives with specific targeting ligands such as antibodies, peptides, or oligonucleotides, sensors can be designed to detect specific proteins, nucleic acids, or other biomarkers associated with diseases. sigmaaldrich.comnih.gov

In Vivo Imaging: The development of near-infrared (NIR) emitting probes based on pyrene scaffolds allows for deeper tissue penetration, which is advantageous for in vivo imaging. frontiersin.org These probes can be used to visualize biological processes and the distribution of specific analytes in living organisms.

Cellular Imaging: Fluorescent probes based on this compound have been used to image specific ions and molecules within living cells. For example, sensors have been developed to detect metal ions in cellular environments and to image specific organelles like lipid droplets. nih.gov

The integration of these fluorescent probes into advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM) can provide quantitative information about the concentration and dynamics of analytes in real-time. nih.gov

Supramolecular Assembly and Molecular Recognition Involving 1,6 Dimethoxypyrene

Host-Guest Chemistry with Pyrene (B120774) Scaffolds

Host-guest chemistry involves the complexation of a "host" molecule, which possesses a cavity, with a smaller "guest" molecule. wikipedia.orgyoutube.com The pyrene scaffold has proven to be an exceptional building block for constructing sophisticated host molecules. Research into self-assembled tetrahedral Fe₄L₆ cages has highlighted the critical importance of the pyrene substitution pattern in defining the host's capabilities.

A cage constructed with a 1,6-pyrene scaffold creates a well-enclosed and isolated cavity. paragraf.com This specific geometry is highly effective for encapsulating large hydrophobic guest molecules, such as fullerenes (C₆₀ and C₇₀), various polycyclic aromatic hydrocarbons, and even structurally complex natural products. paragraf.comCurrent time information in Bangalore, IN. The encapsulation is a dynamic process; the introduction of a guest can induce a re-equilibration among the cage's possible diastereomers to optimize the binding affinity for that specific guest. paragraf.com This adaptive behavior underscores the sophisticated molecular recognition capabilities imparted by the 1,6-pyrene framework.

In contrast, an isomeric cage built from a 2,7-pyrene scaffold results in a more open and porous cavity that shows no significant affinity for binding neutral hydrophobic guests. paragraf.comCurrent time information in Bangalore, IN. This comparison demonstrates that the strategic placement of connection points on the pyrene core, as seen in the 1,6-disubstituted pattern, is crucial for creating effective host-guest systems with high binding affinity and selectivity. paragraf.com

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com Pyrene derivatives, including by extension 1,6-dimethoxypyrene, are excellent candidates for self-assembly due to their strong π-π stacking capabilities. mdpi.commdpi.com This behavior is observed in both solution and the solid state, leading to a variety of nano- and microstructures.

In solution, the self-assembly of pyrene derivatives can be triggered by changing solvent conditions. For instance, transferring pyrene derivatives from a good solvent like tetrahydrofuran (B95107) (THF) to a poor solvent like ethanol (B145695) or acetonitrile (B52724) can induce aggregation. mdpi.commdpi.com This solvent-exchange method leads to the formation of well-defined structures such as nanocrystals, microwires, and micro-square tubes, driven by π-π stacking and, in some cases, hydrogen bonding. mdpi.commdpi.com The resulting aggregates often exhibit different photophysical properties compared to the individual molecules in solution; for example, azole-fused pyrene derivatives form J-type aggregates in aqueous solution, which is characterized by a bathochromic (red) shift in their absorption and emission spectra. nih.gov

In the solid state, pyrene derivatives can also form highly ordered structures. A donor-acceptor-donor (DAD) chromophore based on a 1,6-pyrenediketone derivative was shown to exhibit self-assembly in the solid state, forming a soft crystalline phase. researchgate.net The ability of molecules to organize in the solid state is critical for the development of materials with specific electronic or optical properties. The process can sometimes be influenced by external stimuli, such as exposing an amorphous powder of a molecular tweezer to solvent vapor to induce crystallization into a defined supramolecular structure. rsc.org

The table below summarizes various self-assembly strategies and outcomes for different pyrene derivatives, illustrating the versatility of the pyrene core in forming ordered structures.

Pyrene Derivative TypeAssembly MethodStateResulting StructureDriving Force(s)
Tetrasubstituted PyreneSolvent Exchange (THF into Acetonitrile)SolutionNanocrystals, Micro-square tubesπ-π stacking
Azole-fused PyreneSolvent Exchange (in H₂O)SolutionJ-aggregates (Nanostructures)π-π stacking
Mono- and Bis-pyrenesAggregation in SolutionSolutionSelf-aggregatesHydrophobic interactions, π-π stacking
1,6-Pyrenediketone DerivativeAnnealingSolid StateSoft crystalline phaseIntermolecular interactions
Pyrene-Amide (TAPy)Solvent Exchange (THF into Ethanol)SolutionMicrostructuresπ-π stacking, Hydrogen bonding

This table is generated based on data from multiple sources. mdpi.commdpi.comnih.govresearchgate.netrsc.org

Construction of Functional Supramolecular Architectures

The self-assembly of this compound and related pyrene derivatives can be harnessed to build functional supramolecular architectures, which are organized systems designed to perform a specific task. mdpi.comnih.gov These architectures range from two-dimensional networks on surfaces to three-dimensional gels and responsive materials.

On surfaces, pyrene derivatives functionalized with specific termini, such as pyridyl groups, can self-assemble into highly ordered and complex patterns. nih.gov Depending on the number and position of these functional groups, structures like 2D arrays, 1D coordination chains, and porous kagomé-type networks can be precisely tailored on a silver surface. nih.govbeilstein-journals.org These porous networks can act as host systems, selectively trapping "guest" atoms like iodine within their pores. nih.gov

In the bulk phase, pyrene derivatives have been used to create soft materials like supramolecular gels. mdpi.com By co-assembling two different pyrene derivatives—one with a perylenediimide unit and another with a flexible alkyl chain—it is possible to control the material's properties. mdpi.com The morphology of these co-assembled gels can be tuned from spherical nanoparticles to a 3D network of nanofibers by simply changing the ratio of the two components. mdpi.com This morphological change, driven by pyrene excimer formation, also modulates the mechanical properties of the gel. mdpi.com Furthermore, bis-pyrene compounds connected by linkers have been shown to form supramolecular aggregates that exhibit reversible mechanochromic and vapochromic behavior, where their fluorescence emission color changes in response to mechanical grinding or exposure to solvent vapor. rsc.org

The table below highlights examples of functional architectures constructed from pyrene derivatives.

Architecture TypePyrene Derivative(s)FunctionalityKey Interaction(s)
2D Porous NetworkPyridyl-terminated pyrenesHost-guest chemistry (Iodine trapping)Metal-ligand coordination, π-π stacking
Helical StructuresPyrene-conjugated amino acidsChiroptical materials, Chiral photothermal agentsπ-π stacking, Hydrogen bonding
Supramolecular GelsCo-assembly of two pyrene derivativesTunable morphology and mechanical propertiesPyrene excimer formation, π-π stacking
Responsive AggregatesBis-pyrene with phthaloyl linkersMechanochromism, Vapochromismπ-π stacking, Intermolecular packing

This table is generated based on data from multiple sources. nih.govmdpi.comrsc.orgacs.org

Molecular Recognition in Biological and Non-Biological Contexts

Molecular recognition, the specific binding between two or more molecules, is a fundamental process in both chemistry and biology. wikipedia.orgmdpi.com The distinct photophysical properties of the pyrene core, particularly its fluorescence, make it an exceptional tool for designing systems that can recognize and sense various analytes. researchgate.net Pyrene derivatives can signal a recognition event through changes in their fluorescence, such as turning "on" or "off," or shifting in wavelength. mdpi.com

In non-biological contexts, pyrene-based sensors have been developed for the detection of environmental pollutants like heavy metal ions (e.g., Hg²⁺, Ag⁺, Pb²⁺) and nitroaromatic compounds found in explosives. mdpi.comrsc.org The mechanism often involves the analyte interacting with a receptor unit attached to the pyrene, which perturbs the electronic state of the pyrene core. This can occur through processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or the formation/disruption of pyrene excimers (excited-state dimers), leading to a measurable change in the fluorescence signal. mdpi.comrsc.org For example, a pyrene-dipeptide conjugate acts as a ratiometric sensor for Ag⁺ ions by switching from blue monomer emission to a green excimer emission upon binding the ion. rsc.org

In biological contexts, the ability of pyrene derivatives to function in aqueous environments and to permeate cell membranes allows for their use as probes for biomolecules and cellular processes. researchgate.netrsc.org Pyrene-calixarene conjugates have been designed as highly sensitive fluorescent sensors for nucleotides (ATP, GTP, etc.) and can detect DNA and RNA at nanomolar concentrations through fluorescence quenching. rsc.org Pyrene excimer-based probes have also been engineered to detect the activity of specific enzymes, such as proteases, or to identify post-translational modifications like protein phosphorylation. mdpi.com In a direct example of biological recognition, this compound has been identified as a novel metabolite produced during the fungal metabolism of pyrene by organisms like Penicillium oxalicum, indicating the molecule is recognized and processed by specific enzymatic pathways. maxapress.com

The following table summarizes various molecular recognition systems based on pyrene derivatives.

Analyte(s)Pyrene SystemRecognition MechanismContext
Hg²⁺ ions, ExplosivesVarious pyrene derivativesFluorescence "Turn-On"/"Turn-Off" (PET, FRET, excimer formation)Non-Biological (Environmental Sensing)
Ag⁺, Pb²⁺ ionsPyrene-dipeptide, Pyrene-Schiff baseRatiometric sensing (monomer-excimer switching), Fluorescence quenchingNon-Biological (Ion Sensing)
Nucleotides, DNA, RNAPyrene-calix researchgate.netarene conjugatesFluorescence quenchingBiological (Biomolecule Sensing)
Proteases, Phosphorylated ProteinsPyrene excimer-based probesExcimer formation/disruption upon cleavage or bindingBiological (Enzyme/Protein Sensing)
PyrenePenicillium oxalicum enzymesMetabolic transformationBiological (Metabolism)

This table is generated based on data from multiple sources. rsc.orgmdpi.comrsc.orgmdpi.commaxapress.com

Environmental Fate and Biotransformation Studies of 1,6 Dimethoxypyrene

Fungal Metabolism Pathways of Polycyclic Aromatic Hydrocarbons

Fungi play a crucial role in the breakdown of complex organic pollutants like PAHs. researchgate.netscielo.org.mx They possess powerful enzymatic systems capable of oxidizing these often recalcitrant compounds. nih.govoup.com Two primary pathways are involved in the fungal metabolism of PAHs: one utilizing intracellular cytochrome P-450 monooxygenases and another employing extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase, particularly in white-rot fungi. researchgate.netnih.govmedwinpublishers.com The initial oxidation by these enzymes typically introduces oxygen atoms into the aromatic ring structure, leading to the formation of arene oxides, phenols, quinones, and trans-dihydrodiols. oup.com These initial products are often more polar and water-soluble than the parent PAH.

Fungi are considered as significant as bacteria in the bioremediation of PAHs in both terrestrial and aquatic ecosystems. scielo.org.mx Notably, fungi demonstrate the ability to degrade and even mineralize high-molecular-weight PAHs that possess more than four aromatic rings, a task that is often challenging for bacteria. scielo.org.mx

Research has identified 1,6-dimethoxypyrene as a novel metabolite in the fungal metabolism of pyrene (B120774). oup.comoup.comscirp.org Specifically, the soil fungus Penicillium glabrum TW 9424, isolated from a PAH-contaminated site, was found to produce both 1-methoxypyrene (B1198098) and this compound during the biotransformation of pyrene. nih.govmdpi.com This finding highlights a methylation pathway in the fungal detoxification of PAHs.

The metabolism of pyrene by other fungi, such as Penicillium janthinellum, can proceed through hydroxylation to form 1-pyrenol, which is then further oxidized to 1,6- and 1,8-pyrenequinones. mdpi.com While not dimethoxylated, this demonstrates the fungal capacity to oxidize the pyrene core at the C1, C6, and C8 positions. The metabolism of pyrene by the zygomycete fungus Cunninghamella elegans also results in the formation of 1,6- and 1,8-quinones. oup.com In addition to fungi, some bacteria can produce related compounds; for instance, Achromobacter xylooxidans has been reported to degrade pyrene into metabolites including 1-hydroxy-6-methoxypyrene and this compound. researchgate.net

Below is a table summarizing the fungal species involved in pyrene metabolism and the identified products.

Fungal SpeciesParent CompoundBiotransformation ProductsReference
Penicillium glabrum TW 9424Pyrene1-Methoxypyrene, this compound nih.govmdpi.com
Penicillium janthinellumPyrene1-Pyrenol, 1,6-Pyrenequinone, 1,8-Pyrenequinone mdpi.com
Cunninghamella elegansPyrene1,6-Pyrenequinone, 1,8-Pyrenequinone, other metabolites oup.com

The formation of hydroxylated and methoxylated derivatives of PAHs is governed by specific enzymatic reactions. Fungal metabolism of PAHs often involves intracellular cytochrome P450 monooxygenases. mdpi.com These enzymes are responsible for the initial oxidation steps, which lead to the formation of various products including monophenols and diphenols. mdpi.com

O-demethylation, the removal of a methyl group from a methoxy (B1213986) substituent, is a critical reaction in the biotransformation of various compounds. frontiersin.org This process can be catalyzed by enzymes such as cytochromes P450 and 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases. frontiersin.org The mechanism often involves the hydroxylation of the methyl group, which is followed by the elimination of formaldehyde, resulting in a hydroxyl group. frontiersin.orgnih.gov While the formation of this compound involves methylation, the reverse process of demethylation is a known detoxification pathway in the metabolism of other compounds. nih.gov The enzymes responsible for the specific methylation of pyrene metabolites in fungi to produce this compound are a subject of ongoing research.

Identification of Biotransformation Products

Microbial Degradation Processes and Bioremediation Potential

The microbial degradation of pollutants is a cornerstone of bioremediation, an engineered process aimed at cleaning up contaminated environments. microbenotes.comnih.gov Fungi, with their filamentous hyphae that can penetrate soil matrices, and bacteria offer significant potential for the bioremediation of PAH-contaminated sites. nih.gov Several species of the genus Penicillium have demonstrated the ability to degrade pyrene. oup.comoup.com For example, Penicillium terrestre has been shown to remove up to 75% of pyrene from a liquid culture over 28 days. oup.com

The degradation of PAHs can be enhanced by the synergistic action of bacteria and fungi. nih.gov While fungi may initiate the breakdown of complex PAHs into more soluble intermediates, bacteria can then further mineralize these compounds. oup.com The production of this compound from pyrene by certain microbes is part of these complex degradation and transformation webs. While some transformation products represent detoxification steps, the ultimate goal of bioremediation is the complete mineralization of pollutants into harmless substances like carbon dioxide and water. nih.gov

The table below lists some microorganisms with the potential to degrade pyrene.

MicroorganismTypeDegradation CapabilityReference
Penicillium terrestreFungusDegrades pyrene as a sole carbon source oup.com
Penicillium janthinellumFungusCo-metabolizes pyrene oup.com
Achromobacter xylooxidansBacteriumDegrades pyrene, producing hydroxylated and methoxylated metabolites researchgate.net
Mycobacterium vanbaalenii PYR-1BacteriumDegrades pyrene through multiple pathways, including a detoxification route to 1,2-dimethoxypyrene nih.gov

Ecological Implications of Metabolite Formation

The formation of metabolites from PAH degradation has significant ecological consequences. The transformation of a parent compound into metabolites like this compound alters its physical and chemical properties, which in turn affects its toxicity, bioavailability, and persistence in the environment. ontosight.ai

Fungal metabolism can lead to detoxification by producing more polar, water-soluble conjugates that can be more easily excreted by organisms or further broken down by other microbes. mdpi.comscielo.org.mx The formation of O-methyl conjugates is considered a detoxification pathway. mdpi.com However, not all metabolites are less harmful than the parent compound. For instance, the quinone-based metabolites of pyrene have been found to be mutagenic and more toxic than pyrene itself. oup.commdpi.comoup.com This highlights the importance of understanding the complete degradation pathway and the nature of the terminal products.

The introduction of microbial metabolites into the soil can also influence the local microbial community. frontiersin.org For example, certain plant-derived secondary metabolites can selectively inhibit or promote the growth of different soil microbes. frontiersin.org While specific studies on the ecological impact of this compound are limited, the general principles of metabolite ecology suggest that its presence could influence soil food webs and biogeochemical cycles.

Future Research Directions and Emerging Perspectives for 1,6 Dimethoxypyrene

Exploration of Advanced Synthetic Methodologies

The future synthesis of 1,6-dimethoxypyrene and its derivatives is poised to move beyond classical methylation of dihydroxypyrenes, embracing more sophisticated and efficient strategies. ontosight.ai Research is increasingly focused on advanced catalytic systems and regioselective functionalization to create a diverse library of pyrene-based molecules with tailored properties.

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are central to this effort. mdpi.com These methods allow for the precise introduction of various aryl, heteroaryl, and amino groups onto the pyrene (B120774) core, starting from precursors like 1,6-dibromopyrene (B158639). mdpi.com The ability to selectively perform these reactions, for instance, achieving mono-functionalization of a dibromo-precursor, opens the door to creating asymmetric pyrene derivatives with unique electronic and photophysical characteristics. mdpi.com

Another promising frontier is the direct C-H functionalization of the pyrene scaffold. mdpi.com This atom-economical approach avoids the need for pre-functionalized starting materials (like halogenated pyrenes), offering a more direct route to new derivatives. mdpi.comresearchgate.net Research in this area will likely focus on developing novel catalyst systems, perhaps utilizing transition metals like palladium or iridium, that can direct substitution to specific positions on the pyrene ring with high selectivity. mdpi.comresearchgate.net The use of directing groups attached to the pyrene core is a key strategy to control the position of these C-H functionalization reactions. mdpi.com

Furthermore, indirect methods that modify the reactivity of the pyrene core will continue to be explored. The "tetrahydropyrene (THPy) method," which involves the partial reduction of pyrene to alter its substitution pattern for electrophilic aromatic substitution, allows access to isomers that are difficult to obtain directly. rsc.org Subsequent re-aromatization with reagents like DDQ yields the desired substituted pyrene. rsc.org The strategic use of protecting groups, such as tert-butyl, can also be employed to block certain positions and guide the regioselective functionalization of others. worktribe.com Looking forward, the application of flow chemistry, which enables rapid reaction optimization and safer handling of intermediates, could be a transformative approach for the synthesis of these compounds, as has been demonstrated for related nanographene structures. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrene Functionalization

Methodology Description Starting Material Example Key Advantage Reference
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. 1,6-Dibromopyrene Versatile for C-C bond formation with a wide range of aryl/heteroaryl groups. mdpi.com
Sonogashira Coupling Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. 1,6-Dibromopyrene Efficiently introduces alkynyl moieties, useful for extending conjugation. mdpi.com
Buchwald-Hartwig Amination Palladium-catalyzed formation of carbon-nitrogen bonds. 1,6-Dibromopyrene Key method for synthesizing amino-substituted pyrenes. mdpi.com
Direct C-H Functionalization Transition-metal catalyzed activation and functionalization of a C-H bond. Pyrene Atom-economical, avoids pre-functionalization steps. mdpi.com

| Tetrahydropyrene (THPy) Method | Partial reduction of pyrene to alter reactivity, followed by substitution and re-aromatization. | Pyrene | Allows access to otherwise difficult-to-synthesize isomers (e.g., 2,7-disubstituted). | rsc.org |

Development of Novel Photophysical Probes

The inherent fluorescence of the pyrene core makes its derivatives, including this compound, excellent candidates for the development of novel photophysical probes. ontosight.ai Future research will focus on fine-tuning their photophysical properties, such as solvatochromism (solvent-dependent emission color), fluorescence quantum yield, and lifetime, to create highly sensitive and selective sensors. acs.org

Pyrene derivatives are known to exhibit changes in their fluorescence in response to their local environment. This sensitivity can be exploited to probe the polarity of solvents or the interior of biological structures like liposomes. acs.orgnih.gov For example, pyrene-based donor-acceptor molecules can show significant solvatochromic shifts, with emission colors ranging from green in nonpolar solvents to red in polar ones. acs.org The strategic placement of electron-donating groups, like the methoxy (B1213986) groups in this compound, and electron-accepting groups on the pyrene core is a key design principle for enhancing these properties. acs.org

A significant area of development is in the creation of fluorescent chemosensors for detecting specific analytes like metal ions. Pyrene-based fluorescent sensors have demonstrated high selectivity and sensitivity for ions such as Sn²⁺ and Cu²⁺. mdpi.com The binding of a metal ion to a receptor unit attached to the pyrene fluorophore can cause a distinct change in the fluorescence signal, such as quenching (turning off) or enhancement (turning on), allowing for quantitative detection at very low concentrations. mdpi.com Future work will involve designing new receptor moieties to target a wider range of ions and biological molecules.

The unique ability of pyrene to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer—is another feature that will be heavily exploited. researchgate.net In systems where two pyrene units are linked together, the ratio of monomer to excimer emission can be highly sensitive to the conformation of the molecule, which can in turn be affected by temperature, solvent, or the binding of a guest molecule. researchgate.net This provides a ratiometric sensing mechanism, which is more robust than simple intensity-based measurements. Research into pyrenophanes, where pyrene units are incorporated into a macrocyclic structure, is particularly promising for developing sophisticated sensors based on this principle. researchgate.net

Table 2: Photophysical Properties of Selected Pyrene-Based Probes

Compound Type Property Investigated Observation Potential Application Reference
Asymmetric D/A Pyrene Solvatochromism Bright fluorescence shifting from green (hexane) to red (methanol). Environmentally responsive probes. acs.org
Pyrene-based Dimer Metal Ion Sensing Selective fluorescence response to Sn²⁺ and Cu²⁺ ions. Heavy metal detection. mdpi.com
Ether-linked Pyrenophane Conformational Sensing Ratio of monomer to excimer emission changes with metal ion binding (e.g., Ba²⁺). Ratiometric ion sensors. researchgate.net

| 2,7-Disubstituted Pyrene | Fluorescence Lifetime | Exceptionally long fluorescence lifetimes (e.g., 622 ns for a butyric acid derivative). | Probes for time-resolved fluorescence studies. | nih.gov |

Integration into Multi-Component Systems for Enhanced Functionality

A major direction for future research lies in incorporating this compound and its derivatives as functional components within larger, multi-component systems. By combining the pyrene unit with other molecules, polymers, or nanomaterials, researchers can create advanced materials with synergistic properties that surpass those of the individual components.

One of the most well-documented roles for this compound is as an electron-donating photosensitizer in photoinduced electron transfer (PET) reactions. clockss.orgscispace.com In these systems, the pyrene derivative absorbs light and transfers an electron to an acceptor molecule, initiating a chemical transformation. clockss.org It has been shown to work effectively in concert with co-reagents like benzimidazolines to achieve reductive transformations of various organic substrates. clockss.org Future work could explore the use of this system in a broader range of synthetic reactions or in applications like photoredox catalysis. scispace.com

The integration of pyrene derivatives into polymers is another burgeoning field. By attaching pyrene units to a polymer backbone, materials with unique optical and electronic properties can be fabricated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. ontosight.ai The strong π-π stacking ability of the pyrene core can also be used to influence the self-assembly and morphology of these polymers. mdpi.com

Furthermore, pyrene derivatives can be non-covalently attached to the surface of carbon nanomaterials like graphene and carbon nanotubes. nih.govrsc.org The flat, aromatic surface of pyrene interacts strongly with the graphitic surface of these materials via π-π stacking. nih.gov This provides a powerful method for functionalizing nanomaterials, for example, to improve their dispersibility in water or to anchor catalytic nanoparticles. nih.gov A pyrene-functionalized graphene-palladium nanocomposite has been shown to be a highly effective and reusable catalyst for cross-coupling reactions in aqueous media. nih.gov Similarly, pyrene-functionalized carbon nanotubes have been used to create a 3D architecture for immobilizing enzymes, enhancing their bioelectrocatalytic activity for applications in biosensors or biofuel cells. rsc.org

Advanced Computational Predictions and Experimental Validation

The synergy between advanced computational modeling and experimental validation is becoming indispensable for accelerating the design of new functional materials based on this compound. Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the geometric, electronic, and photophysical properties of these molecules before they are synthesized. acs.orgscirp.orgrsc.org

Computational studies can provide deep insights into structure-property relationships. For instance, DFT calculations can predict how the positions of substituents on the pyrene ring influence the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net This is crucial for tuning the HOMO-LUMO energy gap, which determines the absorption and emission wavelengths of the molecule. acs.org Theoretical calculations have successfully rationalized the different photophysical behaviors observed for pyrene derivatives substituted at various positions (e.g., 1,6- vs. 2,7-). nih.gov

These theoretical predictions are critically validated through experimental techniques. Calculated absorption spectra from TD-DFT are regularly compared with experimental UV-Vis absorption spectra, while predicted emission energies are checked against fluorescence spectroscopy data. nih.govrsc.org For example, studies on various pyrene derivatives have shown that computational methods like B3LYP and CAM-B3LYP can accurately reproduce experimentally observed trends in absorption and emission wavelengths. nih.gov More advanced multi-reference perturbation theory methods are being employed to accurately predict the complex excited states of pyrene and its derivatives, which is challenging for standard DFT. rsc.org

This iterative cycle of prediction and validation allows for a more rational design of molecules. Instead of relying solely on trial-and-error synthesis, researchers can computationally screen a wide range of potential structures to identify the most promising candidates for a specific application, such as a probe with a particular emission color or a material with a desired energy gap for electronic applications. acs.org

Table 3: Comparison of Theoretical and Experimental Data for Pyrene Derivatives

Property Computational Method Theoretical Prediction Experimental Validation Reference
Excitation Energies TD-DFT (B3LYP, CAM-B3LYP) Reproduces experimental trends in absorption wavelengths. UV-Vis Spectroscopy nih.gov
Molecular Geometry DFT (B3LYP/6-311G**) Optimized bond lengths and angles in good agreement with X-ray data. X-ray Crystallography scirp.orgrsc.org
Heat of Formation DFT (Isodesmic Reactions) Predicts relative stability of isomers (1-chloropyrene > 4-chloropyrene (B12802569) > 2-chloropyrene). Matches experimental reactivity observations. scirp.org

| Excited State Ordering | Multi-Reference Perturbation Theory (GMCQDPT) | Correctly predicts the ordering of ¹La and ¹Lb excited states in substituted pyrenes. | Fluorescence Spectroscopy | rsc.org |

Novel Applications in Interdisciplinary Fields

The unique properties of this compound are enabling its exploration in diverse and interdisciplinary fields, ranging from environmental science to energy storage.

One of the most intriguing applications is in bioremediation. Research has shown that this compound is a metabolite formed during the fungal degradation of pyrene, a common and harmful environmental pollutant. mdpi.comresearchgate.net Fungi such as Penicillium glabrum can metabolize pyrene into methoxylated derivatives, including this compound. mdpi.com Understanding this metabolic pathway is crucial for developing more effective bioremediation strategies to clean up sites contaminated with PAHs. mdpi.com This research bridges organic chemistry with microbiology and environmental engineering.

In the field of materials science and energy, pyrene derivatives are being investigated for next-generation energy storage systems. Recently, a water-soluble pyrene tetraone derivative was developed for use in aqueous organic flow batteries (AOFBs). eurekalert.org This molecule can reversibly store four electrons, leading to an ultra-high volumetric capacity and remarkable cycling stability, highlighting the potential of the pyrene core for designing high-performance energy storage materials. eurekalert.org

Furthermore, the electronic properties of pyrene derivatives make them suitable for sensing applications beyond the detection of ions in solution. There is emerging interest in using materials based on pyrene and other PAHs for the fabrication of resistive gas sensors. ontosight.ai The interaction of gas molecules with a film of the pyrene-based material could modulate its electrical resistance, providing a signal for gas detection. This application lies at the intersection of materials chemistry, physics, and sensor engineering.

The development of pyrene-based materials for organic electronics, such as OLEDs and organic field-effect transistors (OFETs), remains a significant interdisciplinary goal, combining synthetic chemistry with applied physics and device engineering. ontosight.aiworktribe.com The high fluorescence efficiency and charge-carrying capabilities of the pyrene core are key attributes for these applications.

Q & A

Q. Table 1. Key Analytical Techniques for this compound

TechniqueApplicationExample ParametersReference
HPLC-FLDQuantification in fungal extractsC18 column, λexem = 340/390 nm
HRMS (Orbitrap)Structural confirmationResolution >60,000, mass error <2 ppm
X-ray diffractionCrystal structure determinationSynchrotron radiation, 100 K

Q. Table 2. Common Contaminants in this compound Synthesis

ContaminantSourceMitigation Strategy
1,8-DimethoxypyreneRegioselectivity issuesOptimize catalyst (e.g., FeCl3 vs. AlCl3)
Pyrene quinonesOxidative side reactionsUse inert atmosphere (N2/Ar)
Unreacted pyreneIncomplete conversionExtend reaction time, monitor via TLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,6-Dimethoxypyrene
Reactant of Route 2
1,6-Dimethoxypyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.